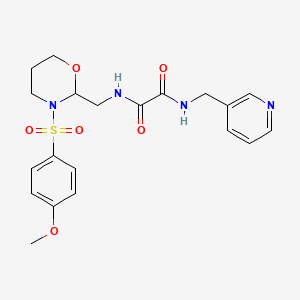
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that belongs to the oxalamide class. This compound is characterized by its unique structural features, including a methoxyphenylsulfonyl group and a pyridinylmethyl moiety. Its molecular formula is C20H24N4O6S with a molecular weight of approximately 448.5 g/mol. The biological activity of this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O6S |
| Molecular Weight | 448.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the oxazinan ring and sulfonamide group may enhance the compound's interaction with biological targets, leading to inhibition of microbial growth. For instance, derivatives of oxazinamides have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound is supported by studies on related oxalamide derivatives. These compounds have been evaluated for cytotoxicity against several cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer). Findings suggest that such compounds can induce cell cycle arrest and apoptosis in cancer cells .
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within microbial or cancerous cells. Molecular docking studies have indicated that the compound may bind effectively to target proteins involved in cell proliferation and survival pathways. This binding could lead to the disruption of normal cellular functions, ultimately resulting in cell death .
Study 1: Antimicrobial Evaluation
In a study conducted by Dhumal et al. (2016), various oxazinamide derivatives were tested for their antibacterial activity against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition at low concentrations, suggesting that modifications to the oxazinan structure can enhance antibacterial efficacy .
Study 2: Anticancer Activity Assessment
A recent study evaluated a series of oxalamide derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the chemical structure could lead to improved antiproliferative activity, highlighting the potential of this compound as a lead compound in anticancer drug development .
属性
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-29-16-5-7-17(8-6-16)31(27,28)24-10-3-11-30-18(24)14-23-20(26)19(25)22-13-15-4-2-9-21-12-15/h2,4-9,12,18H,3,10-11,13-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSQJQUXHUGXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














